molecular formula C8H6BrNO4 B146872 Methyl 2-bromo-3-nitrobenzoate CAS No. 5337-09-7

Methyl 2-bromo-3-nitrobenzoate

Cat. No. B146872
CAS RN: 5337-09-7
M. Wt: 260.04 g/mol
InChI Key: YUWPKYJCYRFBJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves halogenation and nitration reactions. For instance, 2-bromo-3-methylbenzoic acid is synthesized through bromination, which is a type of halogenation reaction . Similarly, nitration reactions are used to introduce nitro groups into benzo[b]thiophen derivatives, as seen in the synthesis of various nitro compounds . These methods could potentially be applied to the synthesis of methyl 2-bromo-3-nitrobenzoate by substituting appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction studies and FT-IR spectroscopy. For example, the molecular structure and vibrational wavenumbers of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were computed using HF and DFT methods . These techniques could be used to analyze the molecular structure of methyl 2-bromo-3-nitrobenzoate.

Chemical Reactions Analysis

The chemical reactions involving related compounds include substitution reactions, where bromo and nitro groups play a significant role. For instance, 3-bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, leading to the formation of N-substituted amino-nitrobenzo[b]thiophenes . Such reactions could be relevant to understanding the reactivity of methyl 2-bromo-3-nitrobenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the presence of bromo and nitro groups can significantly affect the compound's reactivity and physical properties, such as solubility and melting point. The crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals hydrogen bonding and π-stacking interactions, which could also be present in methyl 2-bromo-3-nitrobenzoate and influence its properties .

Scientific Research Applications

Nitration Reactions in Organic Chemistry This compound is involved in various nitration reactions, as shown in the study of nitration of benzo[b]thiophen derivatives, yielding different nitrobenzo[b]thiophen compounds (Cooper & Scrowston, 1972).

Genotoxic Impurity Detection Methyl 2-bromo-3-nitrobenzoate is also identified in the study of genotoxic impurities in the pharmaceutical compound lenalidomide (Gaddam et al., 2020).

Catalytic Oxidation Research It's involved in catalytic oxidation research, as seen in the synthesis of 3-methyl-4-nitrobenzoic acid using molecular oxygen catalyzed by cobalt acetate (Yueqin Cai & Qiu Shui, 2005).

Solubility and Thermodynamic Studies The compound has been studied for its solubility in various organic solvents, providing data essential for chemical process optimization (Hart et al., 2017).

Quantitative Analysis Methods Gas chromatography methods have been developed for the quantitative determination of this compound, crucial in purity analysis and new product development (Xue & Nan, 2002).

Synthesis of Dermacozines It's used in the synthesis of Dermacozine A and B, significant in the field of medicinal chemistry (Ghanta et al., 2016).

Synthesis of Anticancer Drugs Methyl 2-bromo-3-nitrobenzoate is pivotal in synthesizing lenalidomide, an anticancer drug, showcasing its role in pharmaceutical chemistry (Ponomaryov et al., 2015).

Safety And Hazards

The safety information for Methyl 2-bromo-3-nitrobenzoate indicates that it may be harmful if swallowed or inhaled, and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-bromo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWPKYJCYRFBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073347
Record name Benzoic acid, 2-bromo-3-nitro-, methyl ester
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Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 2-bromo-3-nitrobenzoate

CAS RN

5337-09-7
Record name Methyl 2-bromo-3-nitrobenzoate
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Record name Benzoic acid, 2-bromo-3-nitro-, methyl ester
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Record name Benzoic acid, 2-bromo-3-nitro-, methyl ester
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Record name Methyl 2-bromo-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

A solution of 2-bromo-3-nitrobenzoic acid (28.4 g, 115.0 mM), iodomethane (18.0 g, 127 mM), and potassium carbonate (19.0 g, 137.4 mM) in 100 mL DMF was stirred at room temperature for 72 hours. The mixture was poured into 1.5 liters of H2O. The resultant precipitate was collected by filtration and dried in vacuo to afford 28.79 g (96%) of methyl 2-bromo-3-nitrobenzoate as a white solid. 1H NMR (DMSO-d6) δ8.3 (dd, 1H, J=1 and 8 Hz), 7.9 (dd, 1H, J=1 and 8 Hz), 7.7 (t, 1H, J=8 Hz), and 3.9 (s, 3H). IR (KBr, cm−1) 2950, 1738, 1541, 1435, 1364, 1298, and 1142. MS (FD) m/e 259, 261.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 g (406 mmol) of 2-bromo-3-nitrobenzoic acid, 22 g (609 mmol) of conc. HCl and 1 l of methanol are heated under reflux for 24 h. After cooling, the precipitated solid is filtered off with suction, washed with water and ethanol and dried. The residue is recrystallised from ethanol. Yield: 94.6 g (363 mmol), 89.5% of theory.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 2-bromo-3-nitrobenzoate (3 g, 12.19 mmol) in DMF (33 mL), sodium carbonate (5.16 g, 48.67 mmol) and methyl iodide (6.92 g, 48.67 mmol) were added. Resulting reaction mixture was heated at 60° C. for 4 h. On completion, water was added to the mixture and extraction carried out using DCM. The combined organic layers were dried and concentrated under reduced pressure to obtain crude methyl 2-bromo-3-nitrobenzoate (4 g, crude).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
VR Ghanta, A Pasula, L Soma, B Raman - ChemistrySelect, 2016 - Wiley Online Library
… In summary, we have synthesized Dermacozine A, B and C from a commercially cheap available methyl 2-bromo-3-nitrobenzoate (1) and methyl 3-amino-2-chlorobenzoate (11) in an …
J Hawkins, SH Tucker - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Methyl 2-bromo-3-nitrobenzoate was heated with l-iodonaphthalene in presence of copper, but in this case the bromine atom, instead of being sterically hindered, was, as expected, …
Number of citations: 3 pubs.rsc.org
P Wang, G Zheng, Y Wang, X Wang, Y Li, W Xiang - Tetrahedron, 2010 - Elsevier
A novel and practical synthetic route for the preparation of candesartan cilexetil from methyl 2-amino-3-nitrobenzoate is described. The key steps are the reaction of methyl 2-bromo-3-(…
Number of citations: 21 www.sciencedirect.com
VP Singh, HB Singh, RJ Butcher - Chemistry–An Asian Journal, 2011 - Wiley Online Library
The syntheses of selenenate/seleninate esters and related derivatives by aromatic nucleophilic substitution (S N Ar) reactions of 2‐bromo‐3‐nitrobenzylalcohol (13) and 2‐bromo‐3‐…
Number of citations: 51 onlinelibrary.wiley.com
A Burger, AC SCHMALZ - The Journal of Organic Chemistry, 1954 - ACS Publications
3-Formyl-10-methylphenothiazine (1) was used as a starting material for a number of 10-methyl-3-phenothiazinyl derivatives with a carbon side chain. Its oxime was dehydrated with …
Number of citations: 25 pubs.acs.org
BC Söderberg, JA Shriver - The Journal of Organic Chemistry, 1997 - ACS Publications
… For example, methyl indole-4-carboxylate was obtained by reaction of methyl 2-bromo-3-nitrobenzoate with ethene (Scheme 2). Recently, Watanabe et al. published a related …
Number of citations: 175 pubs.acs.org
C Arnone, G Consiglio, V Frenna… - The Journal of Organic …, 1997 - ACS Publications
A kinetic study of the title reactions has allowed an interpretation of the higher efficiency of an o-carboxamido group with respect to an o-carbomethoxy group in activating the …
Number of citations: 15 pubs.acs.org
M Sienkowska, V Benin, P Kaszynski - Tetrahedron, 2000 - Elsevier
Preparation and complete characterization of 16 2,6-disubstituted halobenzenes, including nine new compounds, from two common starting materials is described. Seven of the new …
Number of citations: 26 www.sciencedirect.com
NV Harris, C Smith, K Bowden - Journal of medicinal chemistry, 1990 - ACS Publications
… A Sandmeyer reaction was also used to prepare compound 8 from 2-ethyl-6-nitroaniline (4).u Methyl 2-bromo-3-nitrobenzoate (6, prepared by the esterification of the acid (5)15) was …
Number of citations: 58 pubs.acs.org
DJH Brock, FG Holliman - Tetrahedron, 1963 - Elsevier
… (B) Methyl 2-bromo-3-nitrobenzoate to (1.55 g), m-nitroaniline (1.25 g), anhydrous potassium carbonate (1.25 g) and copper powder (0.03Og) were well mixed and heated at 190” until …
Number of citations: 4 www.sciencedirect.com

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